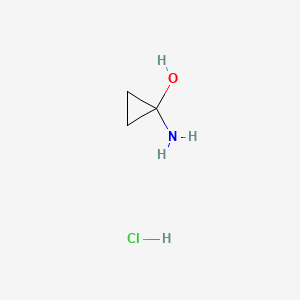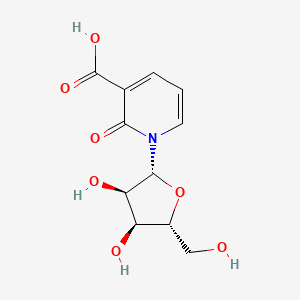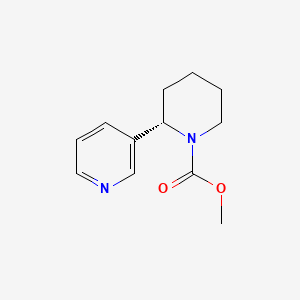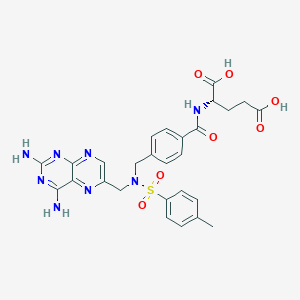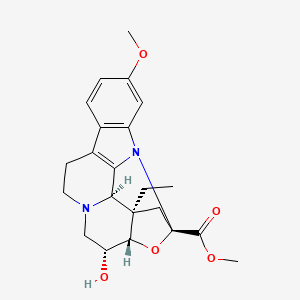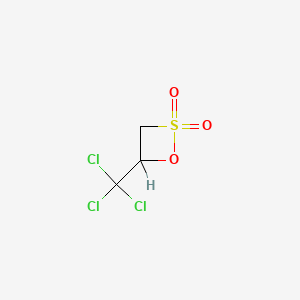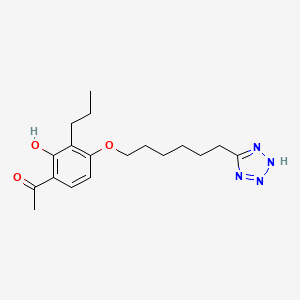![molecular formula C9H13NO2 B1204991 2-[1-Hydroxy-2-(methylamino)ethyl]phenol CAS No. 575-81-5](/img/structure/B1204991.png)
2-[1-Hydroxy-2-(methylamino)ethyl]phenol
Descripción general
Descripción
2-[1-Hydroxy-2-(methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO2. It is a phenolic compound with a hydroxy group and a methylamino group attached to an ethyl chain. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-[1-Hydroxy-2-(methylamino)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of “2-[1-Hydroxy-2-(methylamino)ethyl]phenol” are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure by causing constriction of blood vessels and increasing blood flow .
Mode of Action
“this compound” acts as an agonist at the alpha-1 adrenergic receptors . This means it binds to these receptors and activates them, leading to a series of changes in the cell that result in vasoconstriction and increased blood flow .
Biochemical Pathways
Upon activation of the alpha-1 adrenergic receptors, a cascade of biochemical reactions is triggered. This includes the activation of the G-protein-coupled receptor pathway , leading to the release of intracellular calcium ions. The increase in calcium ion concentration causes the smooth muscles in the blood vessels to contract, resulting in vasoconstriction .
Result of Action
The primary result of the action of “this compound” is vasoconstriction . This leads to an increase in blood pressure and blood flow. This can be beneficial in situations where an increase in blood pressure is desired, such as in the treatment of hypotension .
Análisis Bioquímico
Biochemical Properties
2-[1-Hydroxy-2-(methylamino)ethyl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adrenergic receptors, particularly the alpha-1 and beta-3 adrenergic receptors. These interactions lead to the activation of signaling pathways that influence metabolic processes and energy expenditure . Additionally, synephrine can interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In adipocytes (fat cells), synephrine stimulates lipolysis, leading to the breakdown of stored fats into free fatty acids and glycerol . This process is mediated through the activation of beta-3 adrenergic receptors. In muscle cells, synephrine can enhance glucose uptake and utilization, thereby improving energy metabolism . Furthermore, synephrine influences cell signaling pathways, such as the cAMP pathway, which plays a crucial role in regulating cellular responses to hormones and other stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with adrenergic receptors. Upon binding to these receptors, synephrine activates G-proteins, which in turn activate adenylate cyclase. This leads to an increase in cyclic AMP (cAMP) levels, resulting in the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . These molecular events ultimately lead to changes in gene expression, enzyme activity, and cellular metabolism . Additionally, synephrine can inhibit the activity of monoamine oxidase enzymes, thereby prolonging the action of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Synephrine is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that synephrine can have sustained effects on cellular function, particularly in terms of metabolic regulation and energy expenditure . Prolonged exposure to high concentrations of synephrine may lead to desensitization of adrenergic receptors, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, synephrine has been shown to enhance metabolic rate, increase lipolysis, and improve glucose metabolism . At high doses, synephrine can cause adverse effects such as increased heart rate, hypertension, and potential toxicity . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not lead to additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase enzymes, resulting in the formation of inactive metabolites . Synephrine can also influence metabolic flux by enhancing the breakdown of fats and increasing energy expenditure . Additionally, it interacts with enzymes involved in carbohydrate metabolism, promoting glucose uptake and utilization in muscle cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . Synephrine can also bind to plasma proteins, which may influence its distribution and bioavailability . The localization and accumulation of synephrine within tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Synephrine can be found in various cellular compartments, including the cytoplasm, mitochondria, and plasma membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of synephrine can impact its interactions with other biomolecules and its overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Hydroxy-2-(methylamino)ethyl]phenol typically involves the reaction of a phenolic compound with an appropriate amine. One common method is the reaction of 2-fluoro-3-nitrophenol with methylamine, followed by reduction of the nitro group to an amino group and subsequent hydroxylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Comparación Con Compuestos Similares
- 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
- 3-[1-Hydroxy-2-(methylamino)ethyl]phenol
Comparison: 2-[1-Hydroxy-2-(methylamino)ethyl]phenol is unique due to its specific substitution pattern on the phenolic ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .
Propiedades
IUPAC Name |
2-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-4-2-3-5-8(7)11/h2-5,9-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGQHEIZCSVQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973036 | |
| Record name | 2-[1-Hydroxy-2-(methylamino)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575-81-5 | |
| Record name | 2-Synephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-Hydroxy-2-(methylamino)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


